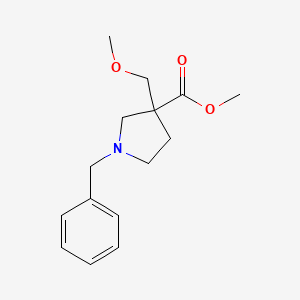
methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate
Vue d'ensemble
Description
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate (MBMPC) is a synthetic compound that has been studied for its potential applications in scientific research. MBMPC is a derivative of pyrrolidine, a cyclic secondary amine with a five-membered ring. It has been shown to possess a variety of properties that make it a useful tool for scientific research, including its ability to act as a chiral catalyst, a chelating agent, and a ligand for transition metal complexes.
Mécanisme D'action
The mechanism of action of methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate is not fully understood, but it is believed to involve the formation of a transition state in which the pyrrolidine ring acts as a chiral center. The transition state is stabilized by the formation of hydrogen bonds between the pyrrolidine and the other components of the reaction. This allows for the formation of an enantiomeric product. Additionally, the presence of the methoxymethyl group in methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate is believed to aid in the formation of the transition state.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate have not been extensively studied. However, in vitro studies have shown that methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate is capable of inhibiting the growth of certain bacteria, including E. coli and S. aureus. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate has several advantages for lab experiments, including its low cost, easy availability, and simple synthesis method. Additionally, its chiral nature makes it a useful tool for enantioselective synthesis. However, methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate also has some limitations, including its low solubility in water and its tendency to form dimers.
Orientations Futures
There are several potential future directions for methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate research. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further studies of its ability to act as a chiral catalyst, chelating agent, and ligand for transition metal complexes could be conducted. Finally, further research into its potential applications in materials science and biotechnology could be conducted.
Applications De Recherche Scientifique
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate has been widely used in scientific research as a chiral catalyst, chelating agent, and ligand for transition metal complexes. It has been used to catalyze a variety of reactions, including the enantioselective synthesis of β-hydroxy ketones and α-amino acids, as well as the asymmetric aldol reaction. It has also been used as a chelating agent for the synthesis of heterocyclic compounds, such as imidazole and pyrazole derivatives. Additionally, methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate has been used as a ligand for transition metal complexes, such as palladium and ruthenium, in the synthesis of heterocyclic compounds.
Propriétés
IUPAC Name |
methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-12-15(14(17)19-2)8-9-16(11-15)10-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLBXYHQYFRCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)


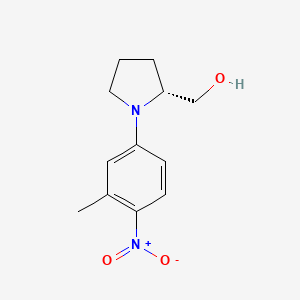

![tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)


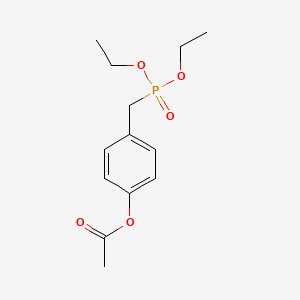
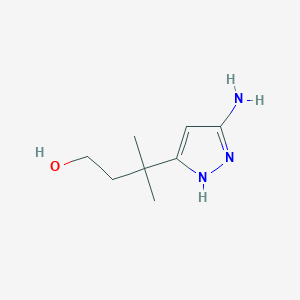

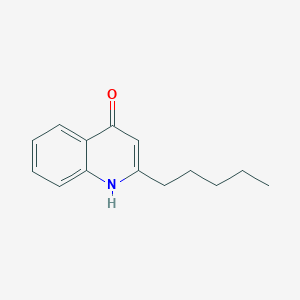
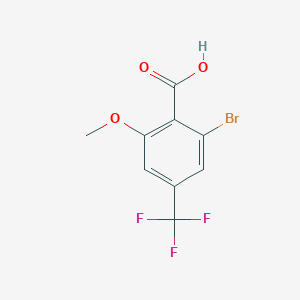
![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)